molecular formula C₅₆H₇₃D₇O₂ B1156013 Menaquinone 9-d7

Menaquinone 9-d7

Cat. No.: B1156013
M. Wt: 792.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menaquinone-9-d7 (MK-9-d7) is a deuterated isotopologue of menaquinone-9 (MK-9), a vitamin K2 homolog characterized by a side chain composed of nine isoprenoid units. The deuterium substitution at seven positions enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based assays, enabling precise quantification of endogenous MK-9 in biological matrices . MK-9 is naturally synthesized by bacteria, including Mycobacterium tuberculosis and Escherichia coli, and serves as a critical component of the electron transport chain (ETC) in these organisms .

Properties

Molecular Formula

C₅₆H₇₃D₇O₂

Molecular Weight

792.28

Synonyms

2-Methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaen-1-yl]-1,4-naphthalenedione-d7;  Vitamin K2(45)-d7;  MK9-d7;  Menaquinone MK 9-d7;  Vitamin MK 9-d7

Origin of Product

United States

Chemical Reactions Analysis

Redox Reactions

Menaquinone acts as an electron carrier in various biological systems. The redox cycling between its oxidized and reduced forms allows it to participate in electron transfer processes:

  • Oxidation : In the presence of oxygen or other electron acceptors, MK-9-d7 can be oxidized to its quinone form, facilitating the transfer of electrons within mitochondrial membranes.

  • Reduction : Conversely, it can be reduced back to its hydroquinone form through enzymatic actions or non-enzymatic reduction in cellular environments .

Interaction with Enzymes

Menaquinone 9-d7 has been shown to interact with various enzymes involved in metabolic pathways:

  • Nitrate Reductase : Studies have indicated that this compound binds specifically to nitrate reductase enzymes, which are essential for nitrogen metabolism in bacteria. Its role as an electron donor in this context highlights its importance in microbial physiology .

  • Vitamin K-dependent Carboxylase : Menaquinones are vital cofactors for vitamin K-dependent carboxylases that modify proteins involved in blood coagulation and bone metabolism. The reduction and oxidation cycles of MK-9-d7 are crucial for maintaining active forms of these enzymes .

Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to quantify menaquinones in biological samples. This technique allows for precise measurement of MK-9-d7 levels and its metabolites:

Compound NamePrecursor IonProduct IonRetention Time (min)Collision Energy
d7-MK-4452.4194.13.120
MK-4445.3227.13.124
d7-MK-7656.5194.17.932
MK-7649.5227.27.932

This table summarizes key mass spectrometric parameters used for the analysis of MK derivatives .

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to study the structural characteristics and dynamics of MK-9-d7, particularly focusing on its cis/trans isomerization properties under various conditions .

Comparison with Similar Compounds

Menaquinone-9-d7 vs. Menaquinone-9 (MK-9)

  • Stability : Both compounds are UV-sensitive, but MK-9-d7’s isotopic labeling reduces metabolic degradation in tracer studies, enhancing reliability in kinetic analyses .

Menaquinone-9-d7 vs. Menaquinone-7 (MK-7)

  • Side Chain Length: MK-7 has a shorter isoprenoid chain (7 units vs. 9 units), influencing its hydrophobicity and integration into bacterial membranes .
  • Bioavailability : MK-7 exhibits superior bioavailability in humans compared to MK-9, attributed to its optimal chain length for intestinal absorption .
  • Stability in Formulations : MK-7 supplements show variability in stability (e.g., 2–19 undefined chromatographic peaks in commercial products), whereas MK-9-d7’s synthetic purity (>99%) ensures reproducibility in research settings .

Menaquinone-9-d7 vs. Demethylmenaquinone-9 (DMK-9)

  • Methylation Status: DMK-9 lacks a methyl group at the C-3 position, a modification catalyzed by MenG in M. tuberculosis.
  • Inhibitor Sensitivity : DMK-9 accumulation is observed in M. tuberculosis treated with MenG inhibitors (e.g., DG70), whereas MK-9-d7 is unaffected by such compounds .

Analytical and Pharmacokinetic Comparisons

Parameter MK-9-d7 MK-9 MK-7 DMK-9
Molecular Weight 519.78 g/mol (deuterated) 512.78 g/mol 580.83 g/mol 498.75 g/mol
Detection Method LC-MS/MS (stable isotope) HPLC-UV/fluorescence HPLC-UV/fluorescence High-resolution MS
Biological Role Research tracer Bacterial ETC Human health (bone, CVD) Metabolic intermediate
Stability High (deuterium labeling) Moderate (UV-sensitive) Variable (formulation-dependent) Labile (requires MenG for maturation)
Therapeutic Target N/A Antibacterial agents Dietary supplements MenG inhibitors

Sources:

Stability and Purity Challenges

  • MK-9-d7 : Synthetic deuterated analogs exhibit consistent purity (>99%) due to controlled manufacturing processes, avoiding the variability seen in natural MK-7 extracts .
  • MK-7 : Stability is compromised by oxidation and cis/trans isomerization, with up to 19 impurities detected in supplements . Regulatory guidelines (e.g., USP 41) emphasize the need for advanced HPLC-UV methods to ensure quality .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Menaquinone 9-d7, and how do deuterium atoms influence its chemical stability?

  • Synthesis typically involves deuterium incorporation via catalytic exchange or modified biosynthesis in microbial models. Analytical methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying deuterium placement and purity. Handling precautions, such as inert atmosphere storage to prevent oxidation, should align with safety guidelines for similar quinones .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and isotopic purity?

  • High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is standard for purity assessment. Deuterium content is quantified using MS or isotope-ratio mass spectrometry (IRMS). Structural confirmation requires 1^1H/2^2H NMR to distinguish deuterated positions from non-deuterated analogs .

Q. How should researchers design in vitro assays to study this compound’s enzymatic interactions, such as with γ-glutamyl carboxylase?

  • Use controlled buffer systems (pH 7.4, 37°C) with cofactors like reduced glutathione. Include non-deuterated Menaquinone 9 as a control to isolate isotopic effects. Kinetic parameters (e.g., KmK_m, VmaxV_{max}) should be measured via spectrophotometric or fluorometric assays .

Q. What are the best practices for storing this compound to ensure long-term stability in laboratory settings?

  • Store in amber vials under argon or nitrogen at −80°C to minimize photodegradation and oxidation. Regular stability testing via HPLC is advised, with degradation thresholds defined as >5% impurity over six months .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIE) in this compound impact its metabolic stability compared to non-deuterated forms?

  • DKIE slows C-H bond cleavage in hepatic cytochrome P450-mediated metabolism. Use tracer studies (e.g., 13^{13}C-labeled substrates) in hepatocyte models to compare half-lives. Data interpretation must account for deuterium’s position-dependent effects on reaction rates .

Q. What experimental strategies resolve contradictions in bioavailability data for this compound across different animal models?

  • Standardize dosing protocols (oral vs. intravenous) and control diets for vitamin K content. Use compartmental pharmacokinetic modeling to adjust for interspecies differences in absorption and enterohepatic recycling. Cross-validate findings with isotopic tracing in plasma and tissues .

Q. How can researchers optimize isotopic tracing experiments to track this compound’s incorporation into bone matrix hydroxyapatite?

  • Employ nanoSIMS or secondary ion mass spectrometry (SIMS) for spatial resolution of deuterium in bone sections. Combine with osteoblast-specific gene knockout models to isolate cellular uptake mechanisms. Calibrate instruments using deuterated hydroxyapatite standards .

Q. Which statistical methods are appropriate for analyzing variability in this compound’s tissue distribution data?

  • Use mixed-effects models to account for inter-individual variability. Principal component analysis (PCA) can identify confounding factors (e.g., diet, genetic background). Bayesian hierarchical models improve power in small-sample studies .

Q. What methodologies address challenges in quantifying low-abundance this compound metabolites in complex biological matrices?

  • Implement solid-phase extraction (SPE) coupled with ultra-high-resolution MS (HRMS). Use stable isotope-labeled internal standards (SIL-IS) for correction of matrix effects. Limit of quantification (LOQ) should be validated per FDA bioanalytical guidelines .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable enzyme inhibition data), conduct sensitivity analyses to test assay robustness. Replicate experiments across independent labs using harmonized protocols .
  • Ethical Reporting : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) for disclosing synthetic pathways, spectral data, and biological validation steps to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.